molecular formula C21H23NO6S B2448896 Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1705273-81-9

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate

Cat. No. B2448896
CAS RN: 1705273-81-9
M. Wt: 417.48
InChI Key: PLFVHXGZNPCSGG-UHFFFAOYSA-N
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Description

“Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also includes a methoxyphenyl group and a benzoate group .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to the piperidine ring. These include a methoxyphenyl group, a sulfonyl group, and a benzoate group . The compound’s empirical formula is C13H20ClNO3S, and its molecular weight is 305.82 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Influence of Solvent on Sulfoxide Thermolysis

Research has explored the intriguing influence of solvents on the regioselectivity of sulfoxide thermolysis. For example, the sulfoxide thermolysis of diastereoisomeric methyl compounds in different solvents like toluene and acetic acid results in the formation of various products due to the loss of benzenesulfenic acid. This study highlights the significant impact of solvent choice on chemical reactions' outcomes and regioselectivity, providing valuable insights for chemical synthesis processes involving sulfoxide thermolysis (Bänziger, Klein, & Rihs, 2002).

Cyclization Reactions

Another area of interest is the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, resulting exclusively in 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research sheds light on the behavior of this compound in base-mediated cyclization reactions, contributing to the synthesis of complex heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of related compounds, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, has been studied. By adjusting factors like molar ratio, reaction time, and temperature, researchers have significantly improved the yield of key steps in the synthesis of important intermediates. This work is critical for enhancing the efficiency and scalability of synthetic routes for pharmaceuticals and other chemical products (Xu, Guo, Li, & Liu, 2018).

Future Directions

The future directions for research on this compound and similar piperidine derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry . This could include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

methyl 4-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-27-17-7-9-18(10-8-17)29(25,26)19-11-13-22(14-12-19)20(23)15-3-5-16(6-4-15)21(24)28-2/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFVHXGZNPCSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate

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